6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-8-10-24(11-9-23)14-17-5-3-2-4-15(17)12-22-19(25)16-6-7-18(20)21-13-16/h2-7,13H,8-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJICADAVZWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of solvents and reagents that are both cost-effective and environmentally benign is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer proliferation suggests a promising avenue for its application in oncology.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide | A375 (melanoma) | TBD |
| Similar Piperazine Derivative | MCF-7 (breast cancer) | 0.46 |
Neurological Disorders
The piperazine group is known for its neuroactive properties. Compounds containing this moiety have been investigated for their potential in treating disorders such as anxiety and depression. The interaction of 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide with serotonin receptors could provide insights into its efficacy as an antidepressant or anxiolytic agent.
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been explored, with some derivatives showing activity against bacterial strains. The incorporation of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further studies in antimicrobial drug development.
Protein Kinase Inhibition
Research has highlighted the role of protein kinases in various diseases, including cancer and inflammation. The compound's structure suggests it may act as an inhibitor of specific kinases, thereby modulating cellular activities such as proliferation and apoptosis.
Case Studies
Several studies have documented the biological activities of compounds related to 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide:
- Anticancer Efficacy : A study demonstrated that similar piperazine derivatives exhibited IC50 values ranging from 0.39 µM to 2.12 µM against different cancer cell lines, indicating strong anticancer potential.
- Serotonin Receptor Interaction : Research on piperazine-containing compounds has shown promising results in modulating serotonin receptor activity, which could translate into therapeutic applications for mood disorders.
- Antimicrobial Screening : Various derivatives were tested against common bacterial pathogens, yielding positive results that warrant further exploration into their mechanism of action.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pyridine-carboxamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Motifs Influencing Target Specificity: The 4-methylpiperazinylmethyl-benzyl group in the target compound is shared with imnopitant (NK1 antagonist) and MerTK inhibitors, suggesting versatility in modulating receptor/kinase interactions . Fluorine or difluoromethyl substituents (e.g., in boscalid or A.3.32) enhance fungicidal activity by improving membrane permeability and target binding .
Pharmacological Divergence :
- Despite structural similarities, the target compound’s biological role remains ambiguous. For instance:
- Imnopitant’s trifluoromethyl groups confer NK1 selectivity, whereas the target compound’s 6-fluoro substituent may favor kinase or parasitic targets .
- Benzyl-piperazine hybrids (e.g., WS6) exhibit kinase inhibition, but substituent positioning (e.g., pyridine vs. pyrimidine cores) alters target profiles .
Potency and Applications: Fungicidal analogs (boscalid, A.3.32) achieve sub-micromolar IC₅₀ values, while kinase inhibitors (WS6, MerTK ligand) demonstrate nanomolar potency . The target compound’s lack of reported activity data necessitates extrapolation from these analogs.
Notes for Further Research
- Unresolved Targets : The compound’s exact biological target(s) require validation via kinase profiling or antifungal assays.
- SAR Optimization : Modifying the benzyl-piperazine moiety (e.g., alkyl chain length) could enhance selectivity for specific receptors or pathogens.
- Toxicity and Solubility : The 4-methylpiperazine group likely improves aqueous solubility, but in vivo studies are needed to assess pharmacokinetics .
Biological Activity
6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide, with a molecular formula of C23H25FN4O. Its structure includes a fluorinated pyridine ring, a piperazine moiety, and a carboxamide functional group, which contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, compounds with similar structures demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 15.625–125 µM for Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production.
Structure-Activity Relationship (SAR)
The biological activity of 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide is influenced by several structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Ring : This moiety is crucial for enhancing solubility and bioavailability.
- Carboxamide Group : The carboxamide functionality is essential for interaction with target proteins or enzymes.
Case Studies
- Inhibition of p38 MAP Kinase : A related compound showed significant inhibition of p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. This suggests that similar derivatives may also exhibit anti-inflammatory properties .
- Biofilm Disruption : Compounds with structural similarities were found to disrupt biofilms formed by pathogenic bacteria, indicating potential applications in treating chronic infections .
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound can be synthesized via multi-step routes involving:
- Mitsunobu reaction for coupling the pyridine-3-carboxamide core with the substituted benzyl group.
- Reductive amination to introduce the 4-methylpiperazinylmethyl moiety, as demonstrated in analogous piperazine-containing syntheses .
- Final purification via preparative HPLC (≥98% purity), supported by protocols for structurally related pyridinecarboxamides .
Key considerations: Use anhydrous conditions for amide bond formation and monitor intermediates via TLC or LC-MS.
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and piperazine integration. For example, the ⁶-fluorine signal appears as a doublet in ¹⁹F NMR (~ -120 ppm) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]+: ~413.2 Da).
- HPLC purity analysis (≥98%) using C18 reverse-phase columns, as standard for pyridine derivatives .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
Answer:
- Factor screening: Test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading using fractional factorial designs.
- Response surface methodology (RSM): Optimize parameters for reductive amination, where excess NaBH₃CN or prolonged reaction times may lead to byproducts .
- Case study: Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, improving reproducibility for sensitive intermediates .
Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs?
Answer:
- Systematic substituent variation: Compare analogs with modified fluorophenyl or piperazinyl groups (e.g., 4-fluorobenzyl vs. 3-chloro-4-fluorophenyl in ).
- Statistical analysis: Apply multivariate regression to isolate contributions of lipophilicity (logP) vs. hydrogen-bonding capacity (e.g., piperazine N-methylation reduces basicity ).
- Crystallography: Resolve binding modes of conflicting analogs using co-crystallization with target proteins, as seen in pyridinyl-piperazine inhibitors .
Advanced: What strategies improve metabolic stability of this compound?
Answer:
- Fluorine substitution: The 6-fluoro group on pyridine reduces oxidative metabolism, as demonstrated in fluorinated piperidine derivatives with extended half-lives .
- Piperazine modification: Replace 4-methylpiperazine with spirocyclic or tert-butyl groups to block CYP450-mediated N-dealkylation .
- In vitro assays: Use liver microsomes (human/rat) to quantify metabolite formation and identify vulnerable sites .
Advanced: How to ensure enantiomeric purity during chiral synthesis?
Answer:
- Chiral auxiliaries: Employ (S)-piperidine-2-carboxylate esters to control stereochemistry at the benzyl-piperazine junction, as in .
- Chiral HPLC: Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Circular dichroism (CD): Validate absolute configuration by comparing experimental CD spectra to computed data for known stereoisomers .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Answer:
- Kinase inhibition screens: Test against panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyridine-based kinase inhibitors .
- Cellular uptake assays: Use fluorescent tagging (e.g., BODIPY conjugates) to assess permeability in Caco-2 or MDCK cell lines .
- Cytotoxicity: Evaluate IC₅₀ in HEK293 or HepG2 cells to rule off-target effects .
Advanced: How to address low solubility in aqueous buffers?
Answer:
- Co-solvent systems: Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG400 mixtures (≤5% v/v) for in vitro assays, as validated for pyridinecarboxamides .
- Salt formation: Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, following protocols for fluorinated anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
